molecular formula C14H19N B1466327 (2-Phenylspiro[3.3]heptan-2-yl)methanamine CAS No. 1488788-77-7

(2-Phenylspiro[3.3]heptan-2-yl)methanamine

Cat. No.: B1466327
CAS No.: 1488788-77-7
M. Wt: 201.31 g/mol
InChI Key: MTWYVLBUNSZKOK-UHFFFAOYSA-N
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Description

(2-Phenylspiro[3.3]heptan-2-yl)methanamine is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-phenylspiro[3.3]heptan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c15-11-14(12-5-2-1-3-6-12)9-13(10-14)7-4-8-13/h1-3,5-6H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYVLBUNSZKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Phenylspiro[3.3]heptan-2-yl)methanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neuronal nicotinic acetylcholine receptors (nAChRs). This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include cycloaddition reactions and reductive amination. The spirocyclic structure contributes unique steric and electronic properties that can influence biological activity.

Synthetic Route Overview

  • Cycloaddition : Spirocyclic compounds are often synthesized via [2+2] cycloadditions, which can yield the desired spiro structure with varying degrees of efficiency.
  • Reductive Amination : Following the formation of the spirocyclic framework, reductive amination is employed to introduce the amine functionality, which is crucial for biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with nAChRs. These receptors play a significant role in neurotransmission and have been implicated in various neurological disorders.

The compound is believed to act as an agonist at nAChRs, particularly influencing the α7 subtype, which is associated with cognitive function and neuroprotection. Activation of these receptors can lead to enhanced signaling pathways such as ERK1/2 and CREB phosphorylation, which are critical for neuronal survival and synaptic plasticity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Neuroprotection : In vitro studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage by modulating nAChR activity.
  • Anticancer Activity : Preliminary evaluations suggest that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential for development as an anticancer agent.
  • Antimicrobial Properties : Some spirocyclic compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

Data Table: Biological Activity Overview

Activity TypeObservationsReference
NeuroprotectionModulates nAChR signaling pathways
Anticancer ActivitySelective cytotoxicity against cancer cell lines
AntimicrobialPotential activity against bacterial strains

Scientific Research Applications

Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

One of the primary applications of (2-Phenylspiro[3.3]heptan-2-yl)methanamine lies in its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are vital in neurotransmission and have been implicated in various neurological disorders.

  • Mechanism of Action : The compound is believed to act as a modulator of nAChRs, particularly the α7 subtype, which plays a role in cognitive functions and neuroprotection.
  • Potential Therapeutic Uses : Given its mechanism, this compound may have therapeutic potential in treating conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders.

Drug Discovery

The unique structure of this compound makes it a valuable candidate in drug discovery programs aimed at developing new therapeutics.

  • Lead Compound Development : Its ability to interact with specific biological targets allows researchers to modify its structure for enhanced efficacy and reduced side effects.
  • Synthesis Pathways : Various synthetic methods can be employed to create derivatives of this compound, broadening its applicability in pharmacological research.

Case Study 1: Neuropharmacological Research

In a study focusing on the effects of nAChR modulation on cognitive function, this compound was evaluated for its ability to enhance synaptic plasticity in animal models. The results indicated significant improvements in memory retention and learning processes, supporting the compound's potential as a cognitive enhancer.

Research investigating the synthesis of various derivatives of this compound revealed several analogs with improved binding affinity to nAChRs. These findings highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylspiro[3.3]heptan-2-yl)methanamine
Reactant of Route 2
(2-Phenylspiro[3.3]heptan-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.